
Ftalato de dipotasio
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dipotassium phthalate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for calibrating pH meters.
Biology: It is used in the preparation of buffer solutions for biological experiments.
Medicine: It is used in the formulation of certain pharmaceutical products.
Industry: It is used in the production of plastics, dyes, and pigments.
Mecanismo De Acción
Target of Action
Dipotassium phthalate, like other phthalates, is an endocrine-disrupting chemical . It primarily targets the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which are crucial for the neurodevelopmental process . It also interferes with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
Dipotassium phthalate interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This interaction can alter the development and function of hormone-dependent structures within the nervous system, potentially inducing
Análisis Bioquímico
Biochemical Properties
Dipotassium phthalate plays a significant role in biochemical reactions, particularly as a buffering agent. It interacts with various enzymes, proteins, and other biomolecules. For instance, dipotassium phthalate can interact with antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). These interactions often involve the modulation of enzyme activity, which can influence oxidative stress levels within cells .
Cellular Effects
Dipotassium phthalate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, dipotassium phthalate can disrupt the function of reproductive cells by inducing oxidative stress and mitochondrial dysfunction. This disruption can lead to impaired spermatogenesis and altered cellular redox mechanisms .
Molecular Mechanism
At the molecular level, dipotassium phthalate exerts its effects through several mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, dipotassium phthalate can generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage. Additionally, it can alter the expression and activity of key antioxidant enzymes, further contributing to cellular dysfunction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dipotassium phthalate can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to dipotassium phthalate can lead to sustained oxidative stress and cellular damage. These long-term effects are particularly evident in in vitro and in vivo studies, where dipotassium phthalate’s impact on cellular function can be observed over extended periods .
Dosage Effects in Animal Models
The effects of dipotassium phthalate vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function. At higher doses, dipotassium phthalate can induce toxic or adverse effects. For example, high doses of dipotassium phthalate have been associated with increased oxidative stress, DNA damage, and disruption of cellular processes. These threshold effects highlight the importance of dosage considerations in the use of dipotassium phthalate .
Metabolic Pathways
Dipotassium phthalate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels within cells. For instance, dipotassium phthalate can influence the activity of enzymes involved in oxidative stress responses, such as SOD, CAT, and GPX. These interactions can lead to changes in the levels of reactive oxygen species and other metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, dipotassium phthalate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, dipotassium phthalate may be transported into cells via specific transporters and subsequently distributed to different cellular compartments. These interactions can affect the compound’s bioavailability and activity within cells .
Subcellular Localization
Dipotassium phthalate’s subcellular localization can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, dipotassium phthalate may accumulate in mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. These localization effects are crucial for understanding the compound’s overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium phthalate can be synthesized through the neutralization of phthalic acid with potassium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain dipotassium phthalate in solid form .
Industrial Production Methods
In industrial settings, dipotassium phthalate is produced by reacting phthalic anhydride with potassium carbonate or potassium hydroxide. The reaction is carried out in aqueous solution, and the product is isolated by crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium phthalate.
Reduction: It can be reduced to form phthalic acid.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Potassium phthalate.
Reduction: Phthalic acid.
Substitution: Various alkyl and acyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Potassium hydrogen phthalate: Similar in structure but contains one less potassium ion.
Sodium phthalate: Similar but contains sodium instead of potassium.
Calcium phthalate: Contains calcium instead of potassium.
Uniqueness
Dipotassium phthalate is unique due to its high solubility in water and its effectiveness as a buffering agent. Its dipotassium form provides better solubility and stability compared to other similar compounds .
Propiedades
Número CAS |
4409-98-7 |
|---|---|
Fórmula molecular |
C8H6K2O4+2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
dipotassium;phthalic acid |
InChI |
InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1 |
Clave InChI |
GOMCKELMLXHYHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[K+].[K+] |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+] |
| 4409-98-7 | |
Números CAS relacionados |
88-99-3 (Parent) |
Sinónimos |
disodium phthalate phthalate phthalic acid phthalic acid, copper salt phthalic acid, dipotassium salt phthalic acid, disodium salt phthalic acid, monobarium salt phthalic acid, monocalcium salt phthalic acid, monoiron (2+) salt phthalic acid, monolead (2+) salt phthalic acid, monopotassium salt phthalic acid, monoruthenium salt phthalic acid, monosodium salt phthalic acid, potassium salt phthalic acid, potassium, sodium salt phthalic acid, sodium salt potassium hydrogen phthalate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

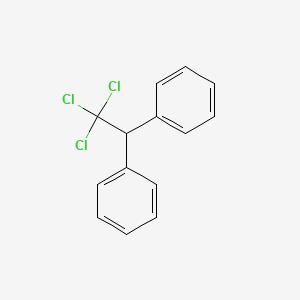


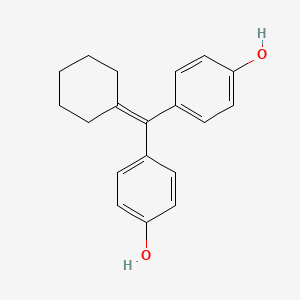

![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
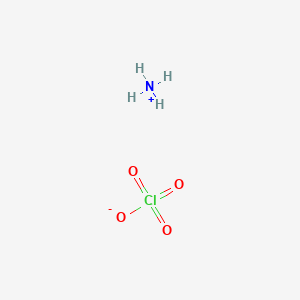
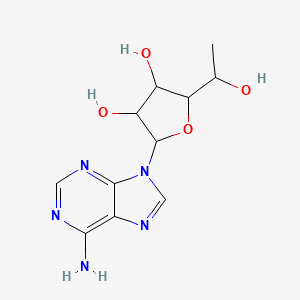
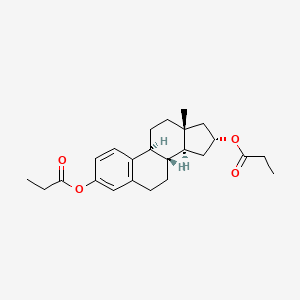
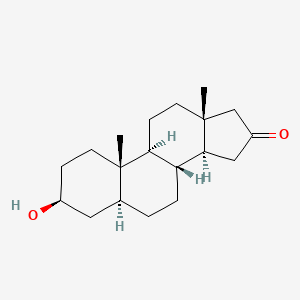

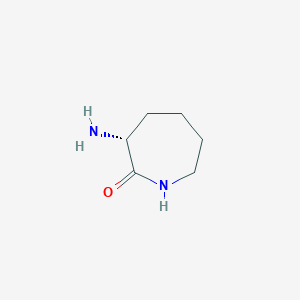
![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)

